Cytotoxicity Profile Divergence: Homoegonol vs. Egonol in Multiple Cancer Cell Lines
In a direct head-to-head comparison using the MTT assay with 24-hour treatment, egonol and homoegonol exhibit distinct cytotoxic potency profiles against different cancer cell lines [1]. Homoegonol's IC₅₀ against HeLa human cervix carcinoma cells is 5.3 µg/mL, whereas egonol's activity against this cell line was not reported in the same study [1]. Conversely, egonol demonstrates greater potency against Hep-2 larynx epidermoid carcinoma cells (IC₅₀ = 3.6 µg/mL), where homoegonol's activity was not detected [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | HeLa: IC₅₀ = 5.3 µg/mL; C6: IC₅₀ = 4.9 µg/mL |
| Comparator Or Baseline | Egonol: C6 IC₅₀ = 3.2 µg/mL; Hep-2 IC₅₀ = 3.6 µg/mL (HeLa activity not reported) |
| Quantified Difference | Egonol is 1.5-fold more potent against C6 (3.2 vs. 4.9 µg/mL); Homoegonol uniquely active against HeLa at 5.3 µg/mL |
| Conditions | MTT assay, 24-hour treatment, C6 (rat glioma), HeLa (human cervical carcinoma), Hep-2 (human laryngeal carcinoma) cell lines |
Why This Matters
This cell line-specific differential activity informs experimental design: select egonol for glioma models, homoegonol for cervical cancer models.
- [1] Teles HL, Silva GH, Castro-Gamboa I, et al. Cytotoxic lignans from the stems of Styrax camporum (Styracaceae). Nat Prod Res. 2005;19(4):319-323. doi:10.1080/14786410412331271979. View Source
